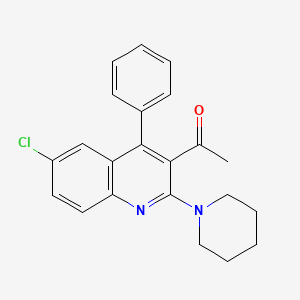
1-(6-Chloro-4-phenyl-2-(piperidin-1-yl)quinolin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-4-phenyl-2-(piperidin-1-yl)quinolin-3-yl)ethanone is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with a chloro group, a phenyl group, and a piperidinyl group
Mechanism of Action
Target of Action
The primary targets of this compound are the Fatty Acid Binding Proteins 4 and 5 (FABP4 and FABP5) . These proteins play a crucial role in lipid metabolism and transport, and their inhibition can have significant effects on metabolic parameters .
Mode of Action
The compound acts as a dual inhibitor of FABP4 and FABP5 . It binds to these proteins, inhibiting their function and leading to changes in lipid metabolism
Biochemical Pathways
The inhibition of FABP4 and FABP5 affects the lipid metabolism pathway . These proteins are involved in the transport of fatty acids to various tissues for oxidation or storage . By inhibiting these proteins, the compound can alter the distribution and metabolism of fatty acids in the body .
Pharmacokinetics
It has been suggested that it hasgood pharmacokinetic properties . This implies that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability and efficacy .
Result of Action
The inhibition of FABP4 and FABP5 by this compound is expected to provide beneficial effects on a number of metabolic parameters such as insulin sensitivity and blood glucose levels . It may also protect against atherosclerosis .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-4-phenyl-2-(piperidin-1-yl)quinolin-3-yl)ethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-4-phenyl-2-(piperidin-1-yl)quinolin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially reduced quinoline compounds.
Scientific Research Applications
1-(6-Chloro-4-phenyl-2-(piperidin-1-yl)quinolin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-phenyl-2-piperidin-1-yl-quinoline-3-carboxylic acid
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
Uniqueness
1-(6-Chloro-4-phenyl-2-(piperidin-1-yl)quinolin-3-yl)ethanone is unique due to its specific substitution pattern on the quinoline core. The presence of the chloro, phenyl, and piperidinyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(6-chloro-4-phenyl-2-piperidin-1-ylquinolin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O/c1-15(26)20-21(16-8-4-2-5-9-16)18-14-17(23)10-11-19(18)24-22(20)25-12-6-3-7-13-25/h2,4-5,8-11,14H,3,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFPFIWRNNFQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Cl)N=C1N3CCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2753603.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2753604.png)
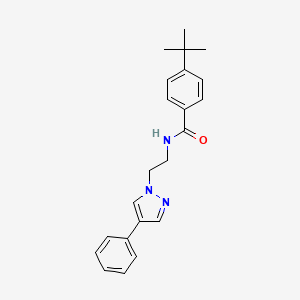
![(4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2753613.png)
![2-{[1-(naphthalen-2-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2753614.png)
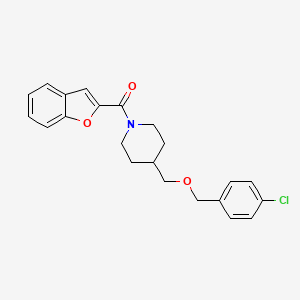
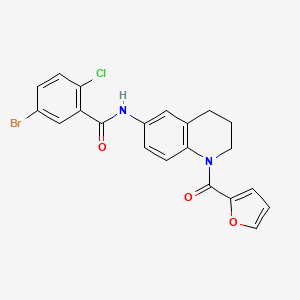
![N-[1-(4-methoxyanilino)-2-nitrovinyl]guanidine](/img/structure/B2753617.png)
![5-[(4-ethoxyphenyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2753618.png)
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2753620.png)
![2-cyano-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2753621.png)
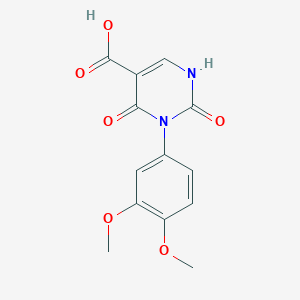
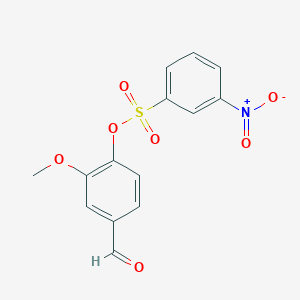
![1-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one](/img/structure/B2753625.png)
